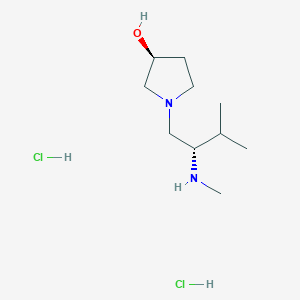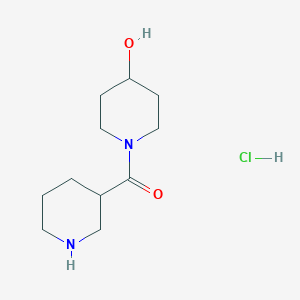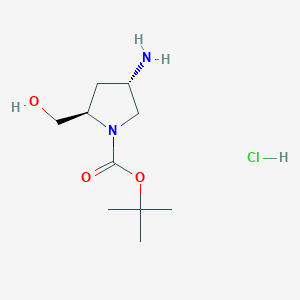
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate (EBPA) is an organic compound belonging to the family of bromoacetates. It is a colorless to pale yellow liquid with a melting point of -14°C and a boiling point of 176°C. EBPA is a synthetic compound that has been used in organic synthesis and in the pharmaceutical industry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of polymers.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not fully understood. However, it is believed that Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction forms new molecules, which can then undergo further reactions.
Biochemical and Physiological Effects
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not known to have any significant biochemical or physiological effects. However, it has been shown to have weak mutagenic and carcinogenic effects in animal studies. It is important to note that these effects are only observed at very high doses and are not relevant to normal exposure levels.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is a versatile reagent that can be used in a variety of laboratory experiments. Its low boiling point and low toxicity make it an ideal reagent for organic synthesis. However, Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not suitable for use in biological experiments due to its weak mutagenic and carcinogenic effects.
Orientations Futures
Future research on Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate could focus on further exploring its mechanism of action and its potential applications. In addition, further studies could be conducted to determine the effects of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate on human health. Additional studies could also be conducted to determine the effects of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate on the environment. Finally, more research could be conducted to develop new methods for the synthesis of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate and to optimize its use in laboratory experiments.
Méthodes De Synthèse
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate can be synthesized by a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetate in the presence of a base, such as sodium hydroxide. This reaction yields ethyl 4-bromobenzoylacetate, which is then converted to Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate by reaction with isoxazole in the presence of a base, such as potassium carbonate.
Applications De Recherche Scientifique
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used extensively in scientific research for various applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and thiophenes. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used as a model compound to study the mechanism of several organic reactions, such as the Diels-Alder reaction and the Michael reaction. In addition, Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used to study the effects of organic pollutants on human health.
Propriétés
IUPAC Name |
ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCWESDNOVSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)








![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)
